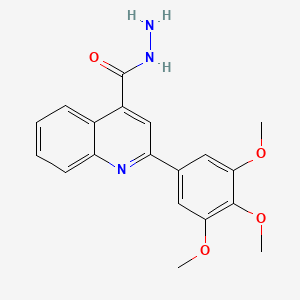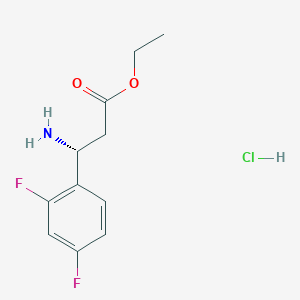![molecular formula C29H26N4O3S B2897752 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-21-1](/img/structure/B2897752.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : The starting material, 3,4-dihydroquinoline, is synthesized through a reduction reaction of quinoline using a suitable reducing agent like lithium aluminum hydride.
Introduction of the 2-oxoethyl group: : This step involves the acylation of 3,4-dihydroquinoline with an appropriate acyl chloride, under basic conditions to introduce the 2-oxoethyl group.
Thiolation: : The next step involves the nucleophilic substitution reaction where the thiol group is introduced by reacting with an appropriate thiol compound.
Cyclization to form pyrimido[5,4-b]indol-4(5H)-one: : This critical step involves the cyclization of the intermediate product with ethoxyphenyl isocyanate under high temperature and catalytic conditions.
Industrial Production Methods
Industrial production often requires optimization of these synthetic steps for scalability and efficiency, involving:
High-pressure reactors to maintain reaction conditions.
Automated sequential addition of reagents.
Continuous monitoring and purification using HPLC and GC-MS.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is versatile and can undergo:
Oxidation: : Using strong oxidizing agents like hydrogen peroxide.
Reduction: : Using mild reducing agents such as sodium borohydride.
Substitution: : Halogenation or nitration under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, dichloromethane, room temperature.
Reduction: : Sodium borohydride, methanol, ice bath.
Substitution: : Sulfuric acid for nitration; thionyl chloride for chlorination.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated in the development of new polymer materials.
Biology
Potential bioactive compound in enzyme inhibition studies.
Used in biochemical assays to study cellular mechanisms.
Medicine
Explored for its anti-inflammatory and anticancer properties.
Potential therapeutic agent in neurodegenerative diseases due to its structural analogs with known bioactivity.
Industry
Utilized in the design of advanced materials for electronics.
Incorporated in the synthesis of specialty chemicals and dyes.
Wirkmechanismus
The mechanism of action for this compound, especially in biological systems, involves:
Binding to specific molecular targets, like enzymes or receptors.
Inhibition or modulation of enzyme activity, altering cellular pathways.
Interaction with DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
This compound stands out due to:
Its unique combination of functional groups offering diverse chemical reactivity.
Its potential in multiple fields ranging from medicinal chemistry to industrial applications.
The balance of lipophilic and hydrophilic regions, which could enhance its bioavailability and solubility in biological systems.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-21-15-13-20(14-16-21)33-28(35)27-26(22-10-4-5-11-23(22)30-27)31-29(33)37-18-25(34)32-17-7-9-19-8-3-6-12-24(19)32/h3-6,8,10-16,30H,2,7,9,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFDTCPDOIYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
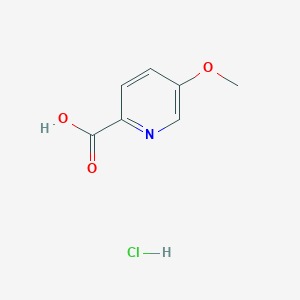

![2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid](/img/structure/B2897673.png)
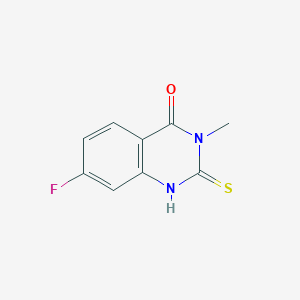
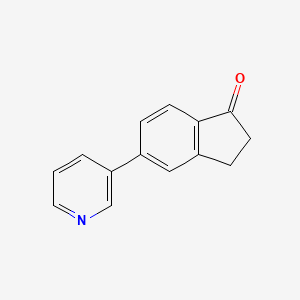
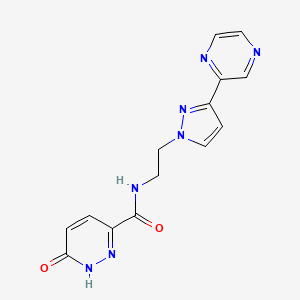
![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)
![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)
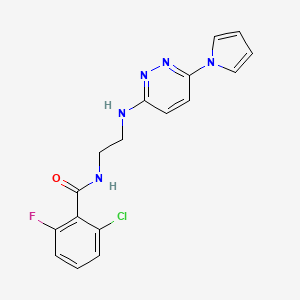

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)
